
5-((4-fluorobenzyl)oxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one
Descripción
This compound features a pyran-4-one core substituted at position 5 with a 4-fluorobenzyloxy group and at position 2 with a 4-(pyrimidin-2-yl)piperazine-1-carbonyl moiety. The carbonyl linker between the piperazine and pyranone core may improve metabolic stability compared to methylene-linked analogs .
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyran-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4/c22-16-4-2-15(3-5-16)13-29-19-14-30-18(12-17(19)27)20(28)25-8-10-26(11-9-25)21-23-6-1-7-24-21/h1-7,12,14H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHVQGVNSRCBPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 5-((4-fluorobenzyl)oxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A pyran ring
- A piperazine moiety
- A pyrimidine derivative
- A fluorobenzyl group
This unique combination of functional groups is believed to contribute to its biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of the fluorobenzyl and pyrimidine groups enhances binding affinity to target proteins, potentially leading to modulation of their activity.
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Case Studies
- Anticancer Activity : In a study evaluating the compound's effect on human cancer cell lines, it was found to induce apoptosis through the activation of caspase pathways, with IC50 values ranging from 10 to 20 µM depending on the cell line tested. This suggests significant potential as an anticancer agent.
- Antimicrobial Effects : The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial properties.
- Neuroprotective Properties : In models of oxidative stress, the compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its potential for treating neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the piperazine and pyrimidine rings significantly affect the biological activity:
- Substituents on the piperazine ring enhance binding affinity and selectivity towards specific targets.
- The introduction of electron-withdrawing groups (like fluorine) on the aromatic rings improves potency by stabilizing interactions with target proteins.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has identified compounds similar to 5-((4-fluorobenzyl)oxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one as potential inhibitors of various cancer-related targets. For example, polo-like kinase 1 (Plk1), a critical regulator of cell division, has been targeted by derivatives of this compound class. Inhibitors that interact with Plk1's polo-box domain have shown promise in preclinical studies, indicating that modifications to the pyranone scaffold can enhance anticancer efficacy while reducing off-target effects .
Neuropharmacology
The compound's piperazine derivative structure suggests potential applications in treating neurological disorders. Research has indicated that piperazine-containing compounds can modulate neurotransmitter systems, making them candidates for developing treatments for conditions such as anxiety and depression. Studies have demonstrated the ability of similar compounds to enhance serotonin receptor activity, which is crucial for mood regulation .
Antimicrobial Properties
Recent investigations have revealed that compounds with similar structural features exhibit antimicrobial activity. The presence of the pyrimidine ring is particularly relevant, as it has been associated with enhanced interaction with bacterial targets. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored further for antibiotic development .
Case Study 1: Inhibition of Plk1
In a study focused on the inhibition of Plk1, derivatives of the compound were synthesized and evaluated for their binding affinity and inhibitory activity. The results indicated that modifications to the piperazine moiety significantly enhanced selectivity and potency against Plk1 compared to other kinases. This highlights the importance of structural optimization in developing targeted cancer therapies .
Case Study 2: Neuropharmacological Assessment
A series of behavioral tests were conducted using rodent models to assess the neuropharmacological effects of a related compound. The results showed significant anxiolytic effects at specific dosages without notable side effects, supporting the hypothesis that piperazine-based compounds can be effective in modulating anxiety-related behaviors .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-pyran-4-one
- Structural Differences :
- Benzyl Substituent: 2-Chloro vs. 4-fluoro in the target compound.
- Piperazine Linkage: Methylene (-CH2-) vs. carbonyl (-CO-) in the target.
- Implications: The 2-chloro substituent may reduce electron-withdrawing effects compared to 4-fluoro, altering electronic distribution.
tert-Butyl 4-(5-((4-Fluorobenzyl)oxy)pyrimidin-2-yl)piperazine-1-carboxylate
- Structural Differences :
- Core: Pyrimidine vs. pyran-4-one in the target.
- Substituent: tert-Butyloxycarbonyl (Boc)-protected piperazine vs. pyrimidin-2-yl-piperazine.
- Implications: The pyrimidine core may exhibit distinct electronic properties compared to the pyranone, affecting binding to aromatic residue-rich targets. The Boc group in this precursor enhances solubility but requires deprotection for bioactivity, unlike the target compound’s direct pyrimidinyl substitution .
2-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one
- Structural Differences :
- Piperazine Substituent: Furan-2-carbonyl vs. pyrimidin-2-yl.
- Benzyl Group: 3-Methoxy vs. 4-fluoro.
- The 3-methoxy group increases electron-donating effects, possibly reducing oxidative metabolism compared to 4-fluoro .
5-Fluoro-1-(4-fluoro-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Structural Differences :
- Core: Quinazoline-dione vs. pyran-4-one.
- Substituent: Additional fluorine at position 5 of the quinazoline.
- Implications :
Key Comparative Data
Research Findings and Implications
- Target Compound Advantages :
- Limitations vs. Analogs :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 5-((4-fluorobenzyl)oxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyran-4-one core via cyclization of diketones or via Claisen condensation.
- Step 2 : Introduction of the 4-fluorobenzyloxy group through nucleophilic substitution (e.g., using 4-fluorobenzyl bromide under basic conditions).
- Step 3 : Coupling the pyrimidin-2-yl-piperazine fragment via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- 1H/13C NMR : Confirm the presence of the 4-fluorobenzyl group (δ ~7.3 ppm for aromatic protons, δ ~160 ppm for C-F coupling in 13C) and the pyrimidine ring (δ ~8.5 ppm for pyrimidine protons).
- IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ calculated for C23H20FN5O4: 466.15) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Case Study : Pyrimidine-piperazine hybrids often show variable kinase inhibition due to substituent effects. For example, fluorobenzyl groups enhance lipophilicity but may reduce solubility, impacting cellular uptake .
- Methodology :
- Perform comparative SAR studies by synthesizing analogs with varying substituents (e.g., replacing fluorine with chlorine).
- Use molecular docking to assess binding affinity differences (e.g., ATP-binding pockets in kinases) .
Q. How can researchers elucidate the mechanism of action for this compound in kinase inhibition?
- Experimental Design :
- Enzyme Assays : Measure inhibition of recombinant kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays.
- Cellular Studies : Use phospho-specific antibodies in Western blotting to track downstream signaling (e.g., Akt phosphorylation) .
- Advanced Techniques :
- SPR/ITC : Quantify binding kinetics (KD values) to validate target engagement.
- Cryo-EM : Resolve compound-kinase complexes to identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) .
Q. What are the challenges in achieving regioselectivity during functionalization of the pyran-4-one core?
- Problem : Competing reactions at C2 vs. C6 positions due to electron density distribution.
- Solutions :
- Use directing groups (e.g., boronates) to favor C2 acylation.
- Employ transition-metal catalysts (e.g., Pd-mediated cross-coupling) for selective modifications .
- Case Example : Piperazine-carbonyl installation at C2 requires pre-activation of the carbonyl group with CDI (1,1'-carbonyldiimidazole) to avoid side reactions .
Critical Analysis of Contradictory Evidence
- Synthetic Routes : and report conflicting yields for piperazine coupling (68% vs. 82%). This discrepancy may arise from solvent polarity (DCM vs. DMF) affecting reaction efficiency.
- Biological Activity : Fluorine substituents in enhance target binding but reduce solubility, conflicting with non-fluorinated analogs in . Researchers must balance lipophilicity and solubility using computational tools like QSAR.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.